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Trichlormethylsilan

Silica Aerogel Surface Modification Sol-Gel

Trichlormethylsilan (CAS 75-79-6, Synonym: Methyltrichlorosilane, MTS) ist eine farblose, stark feuchtigkeitsempfindliche Flüssigkeit mit der Summenformel CH₃SiCl₃. Es gehört zur Klasse der Chlorsilane und wird großtechnisch über die Müller-Rochow-Direktsynthese hergestellt.

Molecular Formula CCl3Si
Molecular Weight 146.45 g/mol
Cat. No. B14281748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichlormethylsilan
Molecular FormulaCCl3Si
Molecular Weight146.45 g/mol
Structural Identifiers
SMILESC([Si])(Cl)(Cl)Cl
InChIInChI=1S/CCl3Si/c2-1(3,4)5
InChIKeyIPBRIJAYQVOWRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trichlormethylsilan (Methyltrichlorosilane) Procurement Data Sheet for Industrial and Research Selection


Trichlormethylsilan (CAS 75-79-6, Synonym: Methyltrichlorosilane, MTS) ist eine farblose, stark feuchtigkeitsempfindliche Flüssigkeit mit der Summenformel CH₃SiCl₃ [1]. Es gehört zur Klasse der Chlorsilane und wird großtechnisch über die Müller-Rochow-Direktsynthese hergestellt [2]. Die Verbindung zeichnet sich durch drei hydrolysierbare Si-Cl-Bindungen und eine stabile Si-CH₃-Bindung aus, was sie zu einem trifunktionellen Monomer macht, das bei Hydrolyse und Kondensation stark vernetzte Polysiloxan-Netzwerke bildet [1]. Typische kommerzielle Spezifikationen umfassen eine Reinheit von ≥99.0% (GC) und eine Dichte von 1.27 g/cm³ bei 20 °C .

Trifunctional silane monomer for cross-linked polysiloxane networks
Chloride-based precursor for high-rate SiC CVD epitaxy
Surface hydrophobization agent for aerogels and paper coatings

Why Trichloromethylsilane Cannot Be Casually Replaced by Other Methylchlorosilanes or Chlorosilanes


Eine generische Substitution von Trichlormethylsilan durch strukturell ähnliche Verbindungen wie Dimethyldichlorsilan ((CH₃)₂SiCl₂) oder Trimethylchlorsilan ((CH₃)₃SiCl) ist aufgrund grundlegend unterschiedlicher Hydrolyse- und Kondensationskinetiken nicht möglich [1]. Trichlormethylsilan ist ein trifunktionelles Monomer (Funktionalität f=3), das zur Bildung hochgradig vernetzter, dreidimensionaler Polysiloxan-Netzwerke führt, während Dimethyldichlorsilan (f=2) lineare oder cyclische Ketten und Trimethylchlorsilan (f=1) lediglich Kettenabbruch bewirkt [1]. In der SiC-Epitaxie unterscheidet sich MTS fundamental von nicht-chlorierten Precursoren wie Silan/Ethylen-Gemischen: Der Chlorsilan-Mechanismus unterdrückt die Silicium-Nukleation in der Gasphase und ermöglicht dadurch um eine Größenordnung höhere Wachstumsraten [2].

Trifunctional (f=3) vs. difunctional / monofunctional silanes

Dimethyldichlorosilane (f=2) and trimethylchlorosilane (f=1) produce linear or terminated architectures, not the 3D cross-linked networks formed by MTS. Direct substitution alters polymer architecture.

Chloride chemistry vs. non-chlorinated SiC precursors

MTS suppresses gas-phase silicon nucleation, enabling order-of-magnitude higher growth rates. Non-chlorinated SiH4/C2H4 mixtures may not reproduce this kinetic advantage without process re-optimization.

Quantitative Differentiation of Trichloromethylsilane vs. Comparator Compounds — Evidence-Based Selection Guide


Network Architecture Density: MTCS vs. DMDCS vs. TMCS in Silica Aerogel Modification

In einer systematischen Vergleichsstudie zur Modifikation von Kieselgel-Aerogelen zeigte MTCS-modifiziertes Aerogel (MSA) die höchste Dichte unter den drei getesteten Methylchlorsilanen [1]. MSA wies mit ~0.14 g/cm³ eine signifikant kompaktere, ungleichmäßigere 3D-Nanostruktur auf als die mit DMDCS (n=2) oder TMCS (n=3) modifizierten Aerogele, während alle drei Aerogele ähnliche BET-Oberflächen (~900 m²/g) und Porengrößen (10–15 nm) beibehielten [1].

Aerogel density (MTCS)
Head-to-head
~0.14 g/cm³
Supports denser aerogel architecture screening vs. DMDCS and TMCS
BET ~900 m²/g, pore size 10–15 nm maintained; ambient pressure dried silica aerogels
Silica Aerogel Surface Modification Sol-Gel

SiC Epitaxial Growth Rate: MTS Single-Source vs. Standard SiH₄/C₂H₄ Precursors

Der Einsatz von Methyltrichlorsilan (MTS) als chlorhaltiger Precursor in der Heißwand-CVD von 4H-SiC-Epitaxieschichten ermöglicht Wachstumsraten von >100 μm/h — ein zwanzigfacher Anstieg gegenüber dem Standardprozess [1]. Im direkten Vergleich beträgt die Wachstumsrate mit konventionellen SiH₄/C₂H₄-Precursoren lediglich ~5 μm/h [1]. Die Zugabe chlorhaltiger Spezies unterdrückt die Silicium-Nukleation in der Gasphase, wodurch höhere Precursor-Eingangsflüsse realisiert werden können [1].

SiC epitaxial growth rate
Head-to-head
>100 μm/h (MTS) vs. ~5 μm/h (SiH₄/C₂H₄)
Supports high-throughput epitaxial deposition research
Hot-wall CVD, 4H-SiC; chloride-based suppression of Si nucleation
SiC Epitaxy CVD Semiconductor

Thermal Decomposition Pathway Specificity: MTS Si-C Bond Homolysis vs. Sequential Methyl Loss

Die Flash-Pyrolyse-Studie mittels VUV-Photoionisations-Massenspektrometrie zeigt, dass MTS (CH₃SiCl₃) primär über Si-C-Bindungshomolyse zu SiCl₃- und Methylradikalen zerfällt, gefolgt von sekundärer SiCl₂-Bildung bei erhöhter Temperatur [1]. Im Gegensatz dazu zerfällt Dimethyldichlorsilan (Si(CH₃)₂Cl₂) hauptsächlich durch sequentielle Abspaltung von Methylradikalen [1]. Beide Precursoren produzieren SiCl₂ als wichtiges Intermediat in der SiC-CVD, jedoch über unterschiedliche Primärwege [1].

Thermal decomposition pathway
Cross-study
MTS: Si–C homolysis → SiCl₃ + CH₃·
DMDCS: sequential CH₃· loss
Informs precursor-specific CVD kinetics interpretation
Flash pyrolysis ~1000–1500 K, VUV-TOF-MS; distinct radical profiles
Pyrolysis CVD Mechanism Mass Spectrometry

Surface Hydrophobicity Enhancement: TCMS-Modified Paper vs. Pristine Paper

Eine Layer-by-Layer-Assembly mit kationischer Stärke/Natriumalginat und anschließender TCMS-Behandlung erhöhte den Wasserkontaktwinkel modifizierten Papiers auf 161.7° und die Zugfestigkeit um 6.8% gegenüber unbehandeltem Papier [1]. Dies demonstriert die Fähigkeit von TCMS, gleichzeitig Superhydrophobizität und mechanische Verstärkung zu erzielen [1].

Paper hydrophobicity (TCMS)
Head-to-head
Contact angle 161.7°; tensile +6.8% vs. pristine
Supports superhydrophobic coating formulation research
Fluorine-free LbL assembly (cationic starch/alginate + TCMS)
Superhydrophobic Coatings Surface Functionalization Cellulose Modification

Commercial Purity Specification: MTS vs. Alternative Chlorosilane Suppliers

Kommerziell erhältliches Trichlormethylsilan wird standardmäßig mit einer GC-Reinheit von ≥99.0% (Flächen-%) spezifiziert . Hochreine Qualitäten (≥99.99% als Metalle) sind für Halbleiter- und CVD-Anwendungen verfügbar . Im Vergleich zu alternativen Chlorsilanen wie Trimethylchlorsilan oder Tetrachlorsilan, die als Verunreinigungen typischerweise auf ≤0.1% begrenzt werden, ist die Reinheit von MTS für viele Anwendungen vergleichbar oder übertrifft die Spezifikationen anderer methylierter Chlorsilane [1].

GC purity specification
Data to verify
≥99.0% (area%)
Procurement specification review; supports reproducible synthesis
Supplier data; TMCS and SiCl₄ impurities typically ≤0.1%
Quality Control GC Purity Procurement Specification

PDMS Cross-Linking Functionality: MTS Branching vs. TMCS Chain Termination

In der Polydimethylsiloxan (PDMS)-Synthese wirkt Trichlormethylsilan als trifunktionelles Vernetzungsmittel, das Verzweigungen und Quervernetzungen in die Polymerkette einführt [1]. Im direkten Vergleich dient Trimethylchlorsilan (TMCS) lediglich als Kettenabbrecher, der das Molekulargewicht limitiert [1]. Diese funktionelle Dichotomie ist eine direkte Folge der Anzahl hydrolysierbarer Si-Cl-Gruppen: drei bei MTS vs. eine bei TMCS [2].

PDMS cross-linking role
Class-level
Trifunctional (f=3) branching & cross-linking vs. TMCS chain termination
Cross-linking functionality classifies resin architecture
General silicone chemistry; MTS yields rigid resins, TMCS gives flexible elastomers
Silicone Polymer Cross-Linking PDMS

Application Scenarios for Trichloromethylsilane Based on Quantified Differentiation Evidence


High-Throughput SiC Epitaxy for Power Semiconductor Manufacturing

Für die Herstellung dicker (>100 μm) SiC-Epitaxieschichten in Leistungshalbleitern ist MTS der bevorzugte Precursor, da es Wachstumsraten von >100 μm/h ermöglicht — ein zwanzigfacher Anstieg gegenüber dem Standard-SiH₄/C₂H₄-Prozess (~5 μm/h) [1]. Die Chlorchemie unterdrückt Silicium-Nukleation in der Gasphase und erlaubt höhere Precursor-Flüsse [1]. Diese Anwendung adressiert direkt den Engpass langer Fertigungszeiten für SiC-basierte Bauelemente.

Silica Aerogel Modification for High-Density Thermal Insulation

MTCS ist das Methylchlorsilan der Wahl, wenn kompakte, dichte Kieselgel-Aerogele mit ~0.14 g/cm³ gefordert sind [1]. Im direkten Vergleich zu DMDCS- und TMCS-modifizierten Aerogelen erzielt MTCS die höchste Dichte bei vergleichbarer BET-Oberfläche (~900 m²/g) und Porengröße (10–15 nm) [1]. Dies macht MTCS zum bevorzugten Modifikationsreagenz für mechanisch robuste thermische Superisolationen.

Fluorine-Free Superhydrophobic Paper Coatings with Enhanced Strength

TCMS ermöglicht die Herstellung fluor-freier superhydrophober Papiere (Wasserkontaktwinkel 161.7°) bei gleichzeitiger Verbesserung der Zugfestigkeit um 6.8% gegenüber unbehandeltem Papier [1]. Diese Eigenschaftskombination ist besonders wertvoll für flüssigkeitsabweisende Verpackungsmaterialien in der Lebensmittel- und Pharmaindustrie [1].

Cross-Linked Silicone Resins and High-Temperature Electrical Insulation

Als trifunktionelles Monomer (f=3) ist MTS essenziell für die Synthese stark vernetzter Methylsiliconharze, die thermisch bis 550 °C im Vakuum stabil sind [1]. Im Gegensatz zu monofunktionellen Kettenabbrechern (TMCS) oder difunktionellen Kettenbildnern (DMDCS) erzeugt MTS die dreidimensionale Netzwerkstruktur, die für Hochtemperatur-Elektroisolationen erforderlich ist [1].

Application
Selection Property
Validation Focus
SiC epitaxial layer deposition
Chloride-based single-source precursor
Growth rate vs. SiH₄/C₂H₄ baseline
Silica aerogel densification
Trifunctional methylchlorosilane
Density and BET surface area retention
Fluorine-free superhydrophobic paper coatings
TCMS layer-by-layer modification
Contact angle and tensile strength
Cross-linked silicone resin synthesis
Trifunctional monomer (f=3)
Network architecture and thermal stability

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